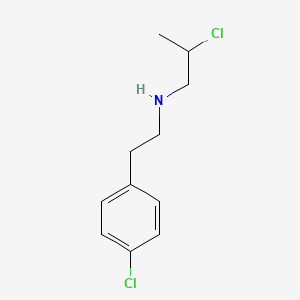

2-Chloro-N-(4-chlorophenethyl)propan-1-amine

Descripción general

Descripción

2-Chloro-N-(4-chlorophenethyl)propan-1-amine is an organic compound with the molecular formula C11H15Cl2N It is characterized by the presence of a chloro group attached to a propan-1-amine backbone, with an additional chloro group on the phenethyl side chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-chlorophenethyl)propan-1-amine typically involves the reaction of 4-chlorophenethylamine with 2-chloropropan-1-ol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems. The process is optimized to maximize efficiency and minimize waste, often employing advanced techniques such as catalytic hydrogenation and distillation for purification.

Análisis De Reacciones Químicas

Reaction Optimization Data

Bis-Alkylation

-

Mechanism : Excess 2-(4-chlorophenyl)ethyl bromide reacts with 1-aminopropan-2-ol to form 1-(bis(4-chlorophenethyl)amino)propan-2-ol .

-

Mitigation :

Thermal Decomposition

Molecular Interactions

-

The compound’s SMILES notation :

CC(CNCCC1=CC=C(C=C1)Cl)Cl.Clhighlights:

Reactivity Profile

| Functional Group | Reactivity | Example Reaction |

|---|---|---|

| Secondary amine | Nucleophilic substitution | Alkylation with alkyl halides |

| Chloropropyl chain | Elimination under strong base | Formation of allylic chlorides |

Industrial-Scale Process

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The compound is classified as a substituted phenethylamine, characterized by the presence of chlorine substituents and a phenethyl group. Its synthesis typically involves several steps:

- Starting Materials : The synthesis often begins with 1-(4-chlorophenethylamino)propan-2-ol.

- Reagents : Common reagents include thionyl chloride and hydrogen bromide.

- Reaction Mechanism : The amine group reacts with acids to form hydrochloride salts, enhancing solubility and stability .

The overall reaction can be summarized as follows:

Therapeutic Applications

Research indicates that compounds similar to 2-Chloro-N-(4-chlorophenethyl)propan-1-amine show potential in treating several conditions:

- Obesity : The compound has been explored for its effects on the serotonin 5-HT₂C receptor, which is implicated in appetite regulation. Agonists at this receptor can promote satiety, potentially aiding weight loss efforts .

- Neurological Disorders : Its structural similarities to psychoactive substances suggest applications in treating depression and anxiety disorders through modulation of serotonin pathways .

Case Studies and Research Findings

Several studies have documented the pharmacological effects and potential applications of this compound:

- Obesity Treatment : A study highlighted the effectiveness of 5-HT₂C receptor agonists in reducing body weight in animal models. The research emphasizes the importance of serotonin signaling in controlling feeding behavior and suggests that this compound could be a candidate for further development as an anti-obesity agent .

- Neuropharmacology : Investigations into similar phenethylamines have shown varying affinities for serotonin receptor subtypes, providing insights into their therapeutic potential for mood disorders. Binding assays have been used to elucidate these interactions further, indicating that modifications to the compound's structure could enhance its efficacy .

Mecanismo De Acción

The mechanism of action of 2-Chloro-N-(4-chlorophenethyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Chloro-N-(2-chlorophenethyl)propan-1-amine

- 4-Chloro-N-(2-chloropropyl)benzeneethanamine

Uniqueness

2-Chloro-N-(4-chlorophenethyl)propan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Actividad Biológica

Overview

2-Chloro-N-(4-chlorophenethyl)propan-1-amine is a chemical compound with significant potential in medicinal chemistry, particularly as a precursor for synthesizing various pharmaceuticals. Its structure includes a chloro group and an amine, which contribute to its biological activity, particularly in relation to serotonin receptors and their modulation.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound is synthesized from 1-(4-chlorophenethylamino)propan-2-ol through chlorination processes, which can involve thionyl chloride and other reagents .

The primary biological activity of this compound is linked to its role as a serotonin (5-HT) receptor modulator , specifically targeting the 5-HT_2C receptor. This receptor is implicated in various physiological processes, including appetite regulation and mood modulation. The compound's interaction with the 5-HT_2C receptor may induce feelings of satiety, making it a potential candidate for anti-obesity therapies .

Pharmacological Studies

Several studies have demonstrated the pharmacological effects of this compound:

- Serotonin Receptor Agonism : Research indicates that this compound acts as an agonist for the 5-HT_2C receptor, influencing neurotransmission pathways related to feeding behavior and satiety .

- Potential Therapeutic Applications : Given its mechanism of action, the compound is being explored for its utility in treating obesity and other disorders related to serotonin dysregulation .

Study on Obesity Treatment

A notable study involved the evaluation of compounds similar to this compound in the context of obesity treatment. The findings suggested that agonism of the 5-HT_2C receptor could lead to reduced food intake and weight loss in animal models . This highlights the potential of such compounds in developing novel anti-obesity medications.

Research Findings Summary

| Study | Findings | Implications |

|---|---|---|

| Study on 5-HT_2C Agonists | Demonstrated efficacy in reducing food intake | Potential for obesity treatment |

| Synthesis Research | Established effective synthesis routes for the compound | Facilitates further pharmacological studies |

Propiedades

IUPAC Name |

2-chloro-N-[2-(4-chlorophenyl)ethyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl2N/c1-9(12)8-14-7-6-10-2-4-11(13)5-3-10/h2-5,9,14H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMMGGYIXPZKRMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNCCC1=CC=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40470824 | |

| Record name | 2-Chloro-N-(4-chlorophenethyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

897926-35-1 | |

| Record name | 2-Chloro-N-(4-chlorophenethyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.